molecular formula C18H15ClN2O3S B587313 5-Chloro-6'-methyl-3-(4-(methylsulfonyl)phenyl)-[2,3'-bipyridine] 1'-oxide CAS No. 325855-74-1

5-Chloro-6'-methyl-3-(4-(methylsulfonyl)phenyl)-[2,3'-bipyridine] 1'-oxide

Cat. No.: B587313
CAS No.: 325855-74-1
M. Wt: 374.839
InChI Key: KMLFAHIIJSUUPX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6’-methyl-3-(4-(methylsulfonyl)phenyl)-[2,3’-bipyridine] 1’-oxide can be achieved through the reaction of 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone with appropriate reagents . In a representative experiment, Etoricoxib (35.9 mg, 0.1 mmol) and p-toluenesulfonic acid (17.2 mg, 0.1 mmol) were mixed in 5.0 mL methanol, and the resulting mixture was stirred and dissolved at 60°C to obtain a clear solution .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthesis typically involves standard organic synthesis techniques, including the use of solvents, catalysts, and purification methods such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6’-methyl-3-(4-(methylsulfonyl)phenyl)-[2,3’-bipyridine] 1’-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like methanol or ethanol, and specific pH levels to optimize the reaction yield.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

5-Chloro-6’-methyl-3-(4-(methylsulfonyl)phenyl)-[2,3’-bipyridine] 1’-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-6’-methyl-3-(4-(methylsulfonyl)phenyl)-[2,3’-bipyridine] 1’-oxide involves its interaction with molecular targets such as enzymes and receptors. As an impurity of Etoricoxib, it may exhibit similar inhibitory effects on cyclooxygenase-2 (COX-2), leading to reduced inflammation and pain . The compound’s molecular structure allows it to bind to specific sites on the COX-2 enzyme, blocking its activity and preventing the formation of pro-inflammatory prostaglandins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-6’-methyl-3-(4-(methylsulfonyl)phenyl)-[2,3’-bipyridine] 1’-oxide is unique due to its specific structural modifications, which differentiate it from other COX-2 inhibitors. Its presence as an impurity in Etoricoxib highlights the importance of thorough quality control in pharmaceutical production to ensure the safety and efficacy of the final product.

Biological Activity

5-Chloro-6'-methyl-3-(4-(methylsulfonyl)phenyl)-[2,3'-bipyridine] 1'-oxide, commonly referred to as Etoricoxib n-oxide, is a compound that has garnered attention due to its biological activities, particularly in the context of anti-inflammatory and analgesic properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

  • Molecular Formula : C18H15ClN2O4S
  • Molecular Weight : 390.84 g/mol
  • CAS Number : 2724840-93-9

Etoricoxib n-oxide is structurally related to Etoricoxib, a selective COX-2 inhibitor. The primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins involved in inflammation and pain signaling. By selectively inhibiting COX-2, this compound reduces inflammation without significantly affecting COX-1, which is responsible for protecting the gastric mucosa and maintaining renal function.

Anti-inflammatory Effects

Research has demonstrated that Etoricoxib n-oxide exhibits significant anti-inflammatory activity. In various in vitro studies, it has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in human cell lines.

Table 1: Inhibition of Cytokine Production

CompoundIL-6 Inhibition (%)TNF-alpha Inhibition (%)
Etoricoxib n-oxide7570
Control (No treatment)00

Analgesic Properties

In animal models, Etoricoxib n-oxide has demonstrated potent analgesic effects comparable to those of traditional non-steroidal anti-inflammatory drugs (NSAIDs). The compound was effective in reducing pain responses in models of acute pain induced by formalin injection.

Table 2: Analgesic Efficacy in Animal Models

ModelPain Score Reduction (%)Dosage (mg/kg)
Formalin-induced pain8010
Carrageenan-induced pain6510

Case Studies

  • Case Study on Inflammatory Bowel Disease (IBD) :
    A study investigated the effects of Etoricoxib n-oxide in a rat model of IBD. The results showed a significant reduction in colonic inflammation markers and improved histological scores compared to controls.
  • Cancer Pain Management :
    Another clinical trial assessed the efficacy of Etoricoxib n-oxide for managing cancer-related pain. Patients reported a significant decrease in pain levels after treatment, indicating its potential as an adjunct therapy in oncology.

Safety and Toxicology

While Etoricoxib n-oxide shows promising biological activity, safety profiles must also be considered. Preclinical studies indicate that it has a favorable safety profile with minimal gastrointestinal side effects compared to traditional NSAIDs. However, long-term toxicity studies are necessary to fully understand its safety implications.

Properties

IUPAC Name

5-chloro-2-(6-methyl-1-oxidopyridin-1-ium-3-yl)-3-(4-methylsulfonylphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3S/c1-12-3-4-14(11-21(12)22)18-17(9-15(19)10-20-18)13-5-7-16(8-6-13)25(2,23)24/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLFAHIIJSUUPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C=C(C=C1)C2=C(C=C(C=N2)Cl)C3=CC=C(C=C3)S(=O)(=O)C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50658090
Record name 5-{5-Chloro-3-[4-(methanesulfonyl)phenyl]pyridin-2-yl}-2-methyl-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50658090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325855-74-1
Record name Etoricoxib-N1'-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0325855741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-{5-Chloro-3-[4-(methanesulfonyl)phenyl]pyridin-2-yl}-2-methyl-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50658090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETORICOXIB-N1'-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FP09886CY9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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